An In-depth Technical Guide to the Physical Properties of (R)-4-Methyl-3-(aminomethyl)morpholine
An In-depth Technical Guide to the Physical Properties of (R)-4-Methyl-3-(aminomethyl)morpholine
Introduction and Structural Context
(R)-4-Methyl-3-(aminomethyl)morpholine is a substituted morpholine, a class of heterocyclic compounds widely utilized in medicinal chemistry. The morpholine scaffold is valued for its favorable properties, including metabolic stability and aqueous solubility. The specific stereochemistry at the C3 position and the presence of a basic aminomethyl group are key structural features that will dictate its biological activity and physical behavior.
Due to the chirality of the molecule, its interaction with biological systems is expected to be stereospecific. Enantiomers of chiral compounds can exhibit different pharmacological activities and toxicities.[1]
Core Physicochemical Properties
As experimental data for (R)-4-Methyl-3-(aminomethyl)morpholine is not available, this section provides data for the most closely related compounds and discusses the expected properties of the target molecule.
2.1. Identity and Molecular Formula
The molecular formula for the free base of (R)-4-Methyl-3-(aminomethyl)morpholine is C₆H₁₄N₂O.
A CAS number has been assigned to the dihydrochloride salt of the (S)-enantiomer, (S)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride: 1965314-68-4 .[2][3] It is crucial to recognize that the physical properties of this salt will differ significantly from the free base. For instance, salts typically have higher melting points and greater water solubility than their corresponding free bases.
Table 1: Comparison of Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| (R)-4-Methyl-3-(aminomethyl)morpholine (Target Molecule) | Not Available | C₆H₁₄N₂O | 130.19 | Free Base |
| (S)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride | 1965314-68-4 | C₆H₁₆Cl₂N₂O | 203.11 | Dihydrochloride Salt |
| 4-Methylmorpholine (Parent Core) | 109-02-4 | C₅H₁₁NO | 101.15 | Free Base |
2.2. Predicted Physical Properties
While experimental values are absent, computational predictions can offer valuable insights. The properties listed below are based on computational models and should be treated as estimates.
Table 2: Predicted Physical Properties of 4-Methyl-3-(aminomethyl)morpholine (Racemic)
| Property | Predicted Value | Notes and Context |
| Boiling Point | ~200-220 °C at 760 mmHg | The presence of two primary amine groups and a tertiary amine, along with the ether oxygen, allows for hydrogen bonding, which would significantly raise the boiling point compared to the parent 4-methylmorpholine (115-116 °C). |
| Melting Point | Not reliably predicted; likely a low-melting solid or high-boiling liquid | The introduction of the aminomethyl group increases molecular weight and polarity compared to 4-methylmorpholine (MP: -66 °C), suggesting it may be a solid at room temperature.[4] However, the asymmetry and potential for conformational flexibility could also result in a liquid state. |
| Density | ~1.0 - 1.1 g/cm³ | Expected to be slightly denser than water, a common trait for small, functionalized organic molecules. For comparison, the density of 4-methylmorpholine is approximately 0.92 g/mL.[4] |
| Water Solubility | High | The morpholine ring itself is water-soluble.[5] The addition of a primary amine group, which can act as both a hydrogen bond donor and acceptor, is expected to further enhance aqueous solubility. The compound will be protonated at physiological pH, increasing its solubility in acidic to neutral aqueous solutions. |
| pKa (Strongest Basic) | ~9.5 - 10.5 (for the primary amine) | The primary aminomethyl group is expected to be the most basic site on the molecule. The morpholine nitrogen, being a tertiary amine, will have a lower pKa. For reference, the pKa of morpholine's conjugate acid is around 8.5.[5] |
| LogP (Octanol-Water Partition Coefficient) | < 0 | The high polarity due to the ether, tertiary amine, and primary amine functionalities suggests a negative LogP value, indicating a preference for the aqueous phase over the lipid phase. This is a common feature of small, hydrophilic amine-containing compounds. |
Note: Enantiomers, such as the (R) and (S) forms, have identical physical properties in an achiral environment (e.g., melting point, boiling point, density, and solubility in achiral solvents). Their properties only differ in their interaction with other chiral entities, such as plane-polarized light or chiral biological receptors.[6]
Synthesis and Purification
The synthesis of enantiopure 3-substituted morpholines is a topic of interest in organic chemistry. While a specific protocol for (R)-4-Methyl-3-(aminomethyl)morpholine is not detailed in the literature, general strategies for creating 3-substituted morpholines can be adapted.
A common approach involves starting from a chiral precursor, such as an amino acid, to set the stereochemistry at the C3 position. For instance, chiral synthesis of 3-substituted morpholines has been achieved using serine enantiomers.
A generalized synthetic workflow might involve the following steps:
Caption: Generalized synthetic workflow for (R)-4-Methyl-3-(aminomethyl)morpholine.
Key Experimental Considerations:
-
Stereocontrol: The primary challenge is maintaining the stereochemical integrity at the C3 position throughout the synthetic sequence.
-
Protecting Groups: The use of appropriate protecting groups for the amine functionalities is likely necessary to avoid side reactions during the synthetic steps.
-
Purification: Purification of the final product would likely involve column chromatography or distillation under reduced pressure. Given the basic nature of the compound, an acidic workup followed by basification and extraction could be employed.
Analytical Characterization
The structural confirmation and purity assessment of (R)-4-Methyl-3-(aminomethyl)morpholine would rely on a combination of standard analytical techniques.
4.1. Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the carbon-hydrogen framework. Key signals would include the N-methyl group, the diastereotopic protons of the morpholine ring, and the aminomethyl group. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish connectivity.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS could further validate the structure.
4.2. Chiral Analysis
To confirm the enantiomeric purity of the (R)-isomer, chiral chromatography is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. The molecule could be analyzed directly on a chiral stationary phase or after derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7][8]
The following diagram illustrates a typical workflow for the analytical characterization of a chiral morpholine derivative.
Caption: Analytical workflow for the characterization of a chiral morpholine derivative.
Safety and Handling
Specific safety data for (R)-4-Methyl-3-(aminomethyl)morpholine is not available. Therefore, precautions should be based on the known hazards of the morpholine class of compounds. Morpholine and its derivatives are typically corrosive and can cause severe skin burns and eye damage. They are also often harmful if swallowed or inhaled.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(R)-4-Methyl-3-(aminomethyl)morpholine is a chiral molecule with potential applications in pharmaceutical research. While experimental data on its physical properties are currently lacking, this guide provides a comprehensive overview based on the properties of related compounds and theoretical predictions. It is anticipated that this compound is a water-soluble, high-boiling liquid or low-melting solid with basic properties. Researchers working with this compound should rely on the general principles of synthesis and characterization for substituted morpholines and adhere to strict safety protocols appropriate for this class of chemicals.
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